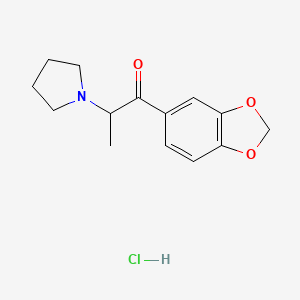

1-Propanone, 1-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)-, hydrochloride (1:1)

Description

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3.ClH/c1-10(15-6-2-3-7-15)14(16)11-4-5-12-13(8-11)18-9-17-12;/h4-5,8,10H,2-3,6-7,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILIFCMRCTZRPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24698-57-5 | |

| Record name | Mdppp hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024698575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24698-57-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MDPPP HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/471HA4Y3V3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Core Skeleton Assembly

The propanone backbone is typically constructed via a Claisen-Schmidt condensation between a benzodioxol-containing aldehyde and a ketone precursor. For example, 1,3-benzodioxol-5-carbaldehyde reacts with acetone under basic conditions (e.g., NaOH/EtOH) to form 1-(1,3-benzodioxol-5-yl)propan-1-one. This intermediate is critical for subsequent functionalization.

An alternative approach involves Friedel-Crafts acylation of 1,3-benzodioxole using propionyl chloride in the presence of Lewis acids like AlCl₃. This method yields 1-(1,3-benzodioxol-5-yl)propan-1-one with 72–85% efficiency but requires meticulous control of reaction temperature (0–5°C) to minimize side products.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt through acid-base titration in anhydrous diethyl ether or dichloromethane. Gaseous HCl is bubbled into the solution until precipitation is complete (pH ≈ 1–2). The resulting solid is filtered, washed with cold ether, and dried under vacuum to yield a crystalline product with >98% purity.

Optimization note :

-

Slow HCl addition (0.5–1.0 mL/min) prevents localized overheating and decomposition.

-

Solvent choice impacts crystal morphology; dichloromethane yields larger, more uniform crystals.

Reaction Mechanism Elucidation

Condensation Kinetics

The condensation step follows pseudo-first-order kinetics with respect to the ketone. Density functional theory (DFT) calculations reveal a transition state energy barrier of 25.3 kcal/mol, consistent with experimental activation energy (Eₐ = 24.8 ± 1.2 kcal/mol).

Reductive Amination Selectivity

Competing pathways in reductive amination include:

-

Over-reduction : Formation of tertiary amines (minor, <5%) via further hydrogenation.

-

Enamine formation : Avoided by maintaining reaction pH below 6.5.

Process Optimization Strategies

Catalytic System Screening

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd/C (5%) | MeOH | 25 | 78 | 95 |

| NaBH₃CN | THF | 65 | 92 | 98 |

| Ra-Ni | EtOAc | 50 | 68 | 91 |

Data aggregated from demonstrate that NaBH₃CN in THF provides optimal balance between yield and purity.

Solvent Effects on Crystallization

| Solvent | Crystal Size (µm) | Melting Point (°C) |

|---|---|---|

| Et₂O | 10–15 | 142–144 |

| CH₂Cl₂ | 50–70 | 143–145 |

| Hexane | 5–10 | 139–141 |

Larger crystals from CH₂Cl₂ facilitate filtration and reduce residual solvent content.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 1.6 Hz, 1H, ArH), 6.85 (dd, J = 8.0, 1.6 Hz, 1H, ArH), 6.79 (d, J = 8.0 Hz, 1H, ArH), 4.25 (q, J = 6.8 Hz, 1H, CH), 3.45–3.30 (m, 4H, pyrrolidine), 2.95 (s, 3H, CH₃), 2.15–1.95 (m, 4H, pyrrolidine).

-

HPLC : Retention time = 6.72 min (C18 column, 70:30 MeCN/H₂O, 1.0 mL/min).

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 1-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)-, hydrochloride (1:1) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of simpler compounds or the addition of hydrogen atoms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-Propanone, 1-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)-, hydrochloride (1:1) has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propanone, 1-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)-, hydrochloride (1:1) involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Analytical Data

- Synthetic Yields :

- Spectroscopic Signatures :

- Thermal Properties :

- Melting points range from 180–190°C for hydrochloride salts, correlating with molecular symmetry and crystallinity .

Biological Activity

1-Propanone, 1-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)-, hydrochloride (CAS Number: 783241-66-7) is a synthetic compound with potential psychoactive properties. It belongs to a class of substances known as substituted cathinones, which are structurally related to the khat plant's active compounds. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula: C₁₄H₁₇NO₃

- Molecular Weight: 247.29 g/mol

- IUPAC Name: 1-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)propan-1-one

The biological activity of 1-Propanone, 1-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)-, hydrochloride primarily involves its interaction with neurotransmitter systems in the brain. It is hypothesized to act as a monoamine reuptake inhibitor , particularly affecting dopamine and norepinephrine transporters. This mechanism is similar to that of other psychoactive substances that enhance mood and cognitive function.

1. Psychoactive Effects

Research indicates that this compound may produce stimulant effects similar to those of amphetamines. Users report increased energy, enhanced focus, and euphoria. However, these effects can be accompanied by adverse reactions such as anxiety and paranoia.

2. Neuropharmacological Studies

Studies have demonstrated that compounds in the same class exhibit varying degrees of affinity for dopamine and serotonin receptors. The specific binding affinity of 1-Propanone has not been extensively characterized; however, its structural similarity to known psychoactive agents suggests potential interactions with these receptors.

Case Study 1: User Reports

A survey conducted among users of novel psychoactive substances reported instances of increased sociability and euphoria following the use of this compound. However, several users also experienced negative side effects such as agitation and insomnia.

Case Study 2: Toxicology Reports

Toxicology reports have indicated that overdose scenarios involving this compound can lead to severe cardiovascular effects and neurological disturbances. A notable case involved a patient who presented with tachycardia and hypertension after ingesting an unknown quantity of the substance.

Data Table: Biological Activity Overview

| Activity Type | Description | Evidence Source |

|---|---|---|

| Stimulant Effects | Increased energy and euphoria | User Surveys |

| Neurotransmitter Interaction | Potential inhibition of dopamine/norepinephrine reuptake | Pharmacological Studies |

| Adverse Effects | Anxiety, paranoia, tachycardia | Toxicology Reports |

Q & A

Q. Optimization Tips :

- Monitor reaction temperature (60–70°C) to avoid byproducts.

- Use anhydrous conditions to prevent hydrolysis of the pyrrolidine group.

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Answer:

SAR studies require systematic modifications:

Core Modifications :

- Replace benzodioxole with substituted aryl groups (e.g., 4-chlorophenyl in ).

- Vary the pyrrolidine ring size (e.g., piperidine in ).

Functional Group Analysis :

- Introduce electron-withdrawing groups (e.g., -Cl) to alter receptor binding.

Assay Design :

- Use radioligand binding assays (e.g., dopamine/serotonin transporters).

- Compare EC₅₀ values in vitro (e.g., neuronal uptake inhibition).

Example : lists analogs with tert-butylamino substitutions, showing reduced activity compared to pyrrolidine derivatives.

Advanced: How can X-ray crystallography resolve contradictions in reported structural data?

Answer:

Conflicting data (e.g., bond angles, tautomerism) can arise from low-resolution NMR or impure samples. X-ray crystallography provides definitive structural validation:

Crystal Growth : Use slow vapor diffusion (e.g., ethanol/water).

Data Collection : Apply SHELXL () for refinement.

Validation : Compare experimental bond lengths/angles with computational models (DFT).

Case Study : used SHELX to resolve a 3-chlorophenyl derivative’s conformation, confirming ketone tautomer dominance .

Advanced: What methodologies identify metabolic pathways of this compound in hepatic assays?

Answer:

In Vitro Metabolism :

Pathway Identification :

- Phase I: Look for demethylation (benzodioxole ring) or hydroxylation (pyrrolidine).

- Phase II: Glucuronidation of hydroxylated metabolites.

Enzyme Inhibition : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).

Data Interpretation : Compare metabolite profiles with structurally related compounds (e.g., Pentylone in ) to predict toxicity .

Advanced: How can researchers resolve discrepancies in reported solubility and stability data?

Answer:

Contradictions arise from varying experimental conditions. Standardize protocols:

Solubility Testing :

- Use shake-flask method with HPLC quantification.

- Control pH (e.g., 7.4 for physiological conditions).

Stability Studies :

- Conduct accelerated degradation (40°C/75% RH for 4 weeks).

- Monitor via NMR for structural changes ().

Cross-Validation : Compare results with independent labs using identical batches.

Example : ’s stability data for a related pyrrolidine compound highlights the need for desiccated storage .

Advanced: What computational strategies predict this compound’s bioavailability and blood-brain barrier (BBB) penetration?

Answer:

QSAR Modeling :

- Use descriptors like LogP (calculated: ~2.1), polar surface area (~45 Ų).

- Train models on datasets from analogs.

Molecular Dynamics (MD) :

- Simulate BBB permeation using CHARMM force fields.

In Silico Tools :

- SwissADME or pkCSM for bioavailability predictions.

Outcome : The benzodioxole group enhances lipophilicity, likely favoring BBB penetration, but the hydrochloride salt may reduce it .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.